molecular formula C15H11ClN2O2S B484710 2-(4-chlorobenzoyl)-4,6-dimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one CAS No. 724708-97-8

2-(4-chlorobenzoyl)-4,6-dimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one

Cat. No.: B484710
CAS No.: 724708-97-8
M. Wt: 318.8g/mol
InChI Key: YMAUKZYHCJAXOJ-UHFFFAOYSA-N
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Description

2-(4-chlorobenzoyl)-4,6-dimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one is a heterocyclic compound that combines the structural features of thiazole and pyridine. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of a chlorobenzoyl group and dimethyl substitutions enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzoyl)-4,6-dimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one typically involves the following steps:

    Formation of the Thiazole Ring: The initial step involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the thiazole ring.

    Pyridine Ring Construction: The thiazole intermediate is then subjected to a condensation reaction with a suitable pyridine derivative.

    Introduction of the Chlorobenzoyl Group: The final step involves the acylation of the thiazolo[5,4-b]pyridine core with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of the chlorobenzoyl group can yield the corresponding benzyl alcohol derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 2-(4-chlorobenzoyl)-4,6-dimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one-5-carboxylic acid.

    Reduction: Formation of 2-(4-chlorobenzyl)-4,6-dimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

Biologically, 2-(4-chlorobenzoyl)-4,6-dimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one has shown potential as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes and interact with biological macromolecules makes it a valuable candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its structural features allow it to interact with various biological targets, making it a promising lead compound for the development of new pharmaceuticals.

Industry

Industrially, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzoyl)-4,6-dimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by interacting with signaling pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorobenzoyl)-4,6-dimethylthiazole
  • 4,6-dimethyl-2H,3H-thiazolo[5,4-b]pyridin-3-one
  • 2-(4-methylbenzoyl)-4,6-dimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one

Uniqueness

Compared to similar compounds, 2-(4-chlorobenzoyl)-4,6-dimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one stands out due to the presence of the chlorobenzoyl group, which enhances its reactivity and biological activity. This structural feature allows for unique interactions with biological targets and provides opportunities for further functionalization in synthetic chemistry.

Properties

IUPAC Name

2-(4-chlorobenzoyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c1-8-7-9(2)17-13-12(8)15(20)18(21-13)14(19)10-3-5-11(16)6-4-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAUKZYHCJAXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(S2)C(=O)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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